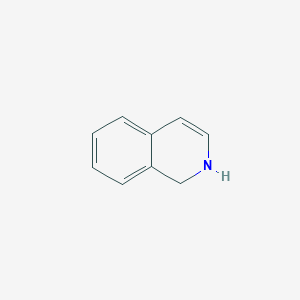

1,2-Dihydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,2-Dihydroisoquinoline exhibits a range of biological properties:

- Antiviral Activity : Recent studies have shown that certain derivatives act as potent inhibitors of HIV-1 integrase. Compounds such as 6c demonstrated significant viral inhibition and were effective against RAL-resistant mutants . Their mechanism involves chelation with Mg²⁺ ions, stabilizing the enzyme-inhibitor complex.

- Cytotoxicity : Compounds like cribrostatin 4 and acetoneberberine IK-2 have shown cytotoxic effects against human cancer cells, indicating potential in cancer therapy .

- Effects on Muscle Contractility : The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate calcium currents in smooth muscle tissues, affecting contractility through interactions with muscarinic acetylcholine receptors and serotonin receptors .

Case Studies

Several case studies highlight the applications of this compound:

Analyse Chemischer Reaktionen

Three-Component Reaction with Organocatalysis and Lewis Acids

A Lewis acid (AgOTf) and organocatalyst-cocatalyzed MCR enables the synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes , amines , and ketones/indoles (Scheme 1) . This method achieves yields of 72–96% under optimized conditions .

Key Features:

-

Substrate Scope :

-

Diversification : Halogenated products undergo Suzuki-Miyaura and Sonogashira cross-couplings for further functionalization .

Table 1: Representative Yields for Three-Component Reactions

| Entry | Amine | Pronucleophile | Yield (%) |

|---|---|---|---|

| 1 | p-MeOC₆H₄NH₂ | CHCl₃ | 91 |

| 2 | PhCH₂NH₂ | CHCl₃ | 72 |

| 3 | t-BuNH₂ | CHCl₃ | 96 |

| 4 | CH₂=CHCH₂NH₂ | CHCl₃ | 89 |

Catalyst-Free Three-Component Reactions

Under catalyst-free conditions, ortho-alkynylbenzaldehydes , primary amines , and CHCl₃ react in CH₂Cl₂ with molecular sieves (MS4A) to form 1,2-dihydroisoquinolines .

Mechanism Highlights:

-

Imine formation between aldehyde and amine.

-

Nucleophilic attack by the alkyne, generating a zwitterionic intermediate.

-

Proton abstraction from CHCl₃, yielding Cl₃C⁻ for final cyclization .

Table 2: Reaction Optimization with Varying Amines

| Entry | Amine | Time (days) | Yield (%) |

|---|---|---|---|

| 1 | n-BuNH₂ | 0.3 | 77 |

| 2 | p-CF₃C₆H₄NH₂ | 6 | 76 |

| 3 | t-BuNH₂ | 0.5 | 96 |

Four-Component Reaction via Huisgen Intermediates

A Huisgen 1,4-dipolar intermediate forms from isoquinoline , electron-deficient acetylene , H₂O , and diketene , leading to 1,2-dihydroisoquinoline derivatives (e.g., 2 ) or pyrroloisoquinoline 7 when using dibenzoylacetylene (Scheme 2) .

Notable Outcomes:

-

Reaction proceeds via a dipolar cycloaddition mechanism.

-

Pyrroloisoquinoline 7 is formed in a one-pot process, showcasing scaffold diversification .

Post-Synthetic Modifications

Halogenated 1,2-dihydroisoquinolines undergo Pd-catalyzed cross-couplings:

Eigenschaften

CAS-Nummer |

64973-79-1 |

|---|---|

Molekularformel |

C9H9N |

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

1,2-dihydroisoquinoline |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |

InChI-Schlüssel |

IOEPOEDBBPRAEI-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=CN1 |

Kanonische SMILES |

C1C2=CC=CC=C2C=CN1 |

Synonyme |

1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.